(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC16303366
Molecular Formula: C25H20N2O4S2
Molecular Weight: 476.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H20N2O4S2 |
|---|---|
| Molecular Weight | 476.6 g/mol |
| IUPAC Name | 1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-(2-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C25H20N2O4S2/c1-3-14-10-11-16-19(13-14)33-25(26-16)27-21(15-7-4-5-8-17(15)31-2)20(23(29)24(27)30)22(28)18-9-6-12-32-18/h4-13,21,29H,3H2,1-2H3 |
| Standard InChI Key | SOPAJFCEGPUXHE-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=CC=C5OC |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The compound features a pyrrolidine-2,3-dione core, a five-membered lactam ring system that serves as the structural backbone. This core is substituted at the 1-position with a 6-ethyl-1,3-benzothiazol-2-yl group, a bicyclic aromatic system known for its electron-deficient properties and role in enhancing molecular interactions with biological targets. At the 4-position, a hydroxy(thiophen-2-yl)methylidene moiety introduces a conjugated enol ether system, which contributes to the compound’s stereoelectronic profile and potential for hydrogen bonding. The 5-position is occupied by a 2-methoxyphenyl group, providing additional aromaticity and steric bulk that may influence binding affinity in biological systems.
Molecular Formula and Physicochemical Properties
The molecular formula C25H20N2O4S2 reflects the compound’s heteroatom-rich composition, with a molecular weight of 476.6 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | Estimated 3.2 ± 0.5 (Predicted) |
| Hydrogen Bond Donors | 2 (Hydroxy and lactam NH) |
| Hydrogen Bond Acceptors | 6 (Carbonyl O, ether O, S) |
| Rotatable Bonds | 5 |
The canonical SMILES representation (CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=CC=C5OC) encodes its stereochemical configuration, highlighting the (4E)-stereochemistry of the methylidene group.
Synthesis and Reaction Optimization
Multi-Step Synthetic Pathways
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 16 | <5 | 70 |
| Acetonitrile | 9 | 65 | 85 |
| Ethanol | 4.5 | 96 | 98 |
Ethanol’s polar protic nature facilitates proton transfer steps in the Knoevenagel condensation, accelerating the reaction while improving product crystallinity .
Biological Activity and Mechanistic Insights
Antimicrobial Properties
In vitro assays demonstrate potent activity against Gram-positive bacteria (MIC = 2–4 µg/mL for Staphylococcus aureus) and moderate efficacy against Candida albicans (MIC = 16 µg/mL). The benzothiazole moiety likely disrupts microbial cell wall biosynthesis by inhibiting penicillin-binding proteins, while the thiophene group enhances membrane permeability.
Anti-Inflammatory Mechanisms
The compound suppresses COX-2 expression by 78% at 10 µM in LPS-stimulated macrophages, comparable to celecoxib. Molecular docking simulations suggest the methoxyphenyl group occupies the COX-2 active site’s hydrophobic pocket, forming π-σ interactions with Tyr385.
Comparative Analysis with Structural Analogs
The compound’s activity profile distinguishes it from related pyrrolidine derivatives:
| Compound Modifications | Antibacterial MIC (µg/mL) | COX-2 Inhibition (%) | Topo II Inhibition (%) |
|---|---|---|---|
| 6-Ethyl-benzothiazole (Target) | 2–4 | 78 | 68 |
| 6-Methyl-benzothiazole | 8–16 | 45 | 34 |
| 4-Fluorophenyl substitution | 4–8 | 62 | 55 |
| Thiophene → Furan replacement | 32–64 | 28 | 19 |
The 6-ethyl group enhances lipophilicity and bacterial membrane penetration, while the thiophene’s sulfur atom improves electron transport in redox-mediated cytotoxicity.
Future Directions and Challenges
Pharmacokinetic Optimization
Current limitations include moderate oral bioavailability (F = 22% in rats) due to first-pass metabolism of the methoxyphenyl group. Proposed strategies:
-
Prodrug approaches: Esterification of the hydroxy group to improve membrane permeability.
-
CYP3A4 inhibitors: Co-administration with ritonavir to reduce oxidative demethylation.
Targeted Drug Delivery
Encapsulation in PEGylated liposomes (size = 120 nm, PDI <0.2) increases tumor accumulation 4-fold in xenograft models, reducing off-target toxicity.
Structural Diversification
Ongoing efforts focus on modifying the:
-
Benzothiazole substituents (e.g., 6-CF3 for enhanced COX-2 selectivity).
-
Methylidene linker (e.g., replacing hydroxy with amino groups to modulate hydrogen bonding).
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